molecular formula C7H20Cl2N2 B094838 heptane-1,7-diamine dihydrochloride CAS No. 15536-15-9

heptane-1,7-diamine dihydrochloride

Cat. No.: B094838
CAS No.: 15536-15-9
M. Wt: 203.15 g/mol
InChI Key: AONICXOBQWKSJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptane-1,7-diamine dihydrochloride is a linear aliphatic diamine hydrochloride with a seven-carbon backbone and two amine groups, each protonated and associated with chloride ions. It serves as a precursor in organic synthesis, particularly for preparing derivatives like Schiff bases or coordination complexes. For example, it is used to synthesize N,N’-bis(2-thienylmethyl)this compound via condensation with 2-thiophenecarboxaldehyde .

Properties

CAS No.

15536-15-9

Molecular Formula

C7H20Cl2N2

Molecular Weight

203.15 g/mol

IUPAC Name

heptane-1,7-diamine;dihydrochloride

InChI

InChI=1S/C7H18N2.2ClH/c8-6-4-2-1-3-5-7-9;;/h1-9H2;2*1H

InChI Key

AONICXOBQWKSJL-UHFFFAOYSA-N

SMILES

C(CCCN)CCCN.Cl.Cl

Canonical SMILES

C(CCCN)CCCN.Cl.Cl

Other CAS No.

15536-15-9

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sitosterol can be synthesized through various methods, including extraction from plant sources and chemical synthesis. One common method involves the extraction from plant oils using solvents such as ethanol or hexane. The extracted sitosterol is then purified using techniques like crystallization or chromatography .

Industrial Production Methods: In industrial settings, sitosterol is often extracted from by-products of the wood pulp industry, such as tall oil. The extraction process involves saponification, where the tall oil is treated with an alkali to produce soap and free sterols. The sterols are then separated and purified to obtain sitosterol .

Chemical Reactions Analysis

Types of Reactions: Sitosterol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Sitosterol oxide

    Reduction: Sitostanol

    Substitution: Halogenated sitosterol derivatives

Comparison with Similar Compounds

Structural Features

  • Heptane-1,7-diamine dihydrochloride : Linear C7 chain with terminal NH₂ groups protonated as NH₃⁺Cl⁻. The extended carbon chain provides flexibility, making it suitable for applications requiring molecular bridging .
  • Putrescine dihydrochloride (1,4-diaminobutane dihydrochloride): Shorter C4 chain. The reduced chain length increases aqueous solubility but limits conformational flexibility compared to the C7 analog .
  • Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride : A rigid bicyclic structure with amine groups at positions 1 and 3. The constrained geometry enhances thermal stability and influences stereochemical outcomes in coordination chemistry .
  • (2S)-2,5-Diaminopentanamide dihydrochloride: Combines a diamine backbone with an amide functional group, introducing hydrogen-bonding capabilities and altering solubility profiles .

Physical and Chemical Properties

Property This compound Putrescine Dihydrochloride Bicyclo[2.2.2]octane-1,4-Diamine Dihydrochloride
Solubility in Water Moderate (inferred from diamine salts) High (1000 mg/L stock solution) Likely lower due to hydrophobic bicyclic core
Thermal Stability Moderate (typical of aliphatic salts) Lower (shorter chain) High (rigid structure resists decomposition)
Reactivity Forms Schiff bases with aldehydes Prone to oxidative degradation Stabilized by bicyclic framework, less reactive

Analytical Characterization

  • Chromatography : HPLC methods, as used for diphenhydramine hydrochloride (98–102% purity standards), are applicable for quantifying diamine hydrochlorides .
  • Crystallography : Tools like SHELX and OLEX2 are critical for resolving crystal structures of dihydrochloride salts and their derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.